molecular formula C11H12O5 B1637874 Methyl 3-(2-methoxy-2-oxoethoxy)benzoate

Methyl 3-(2-methoxy-2-oxoethoxy)benzoate

Cat. No.: B1637874
M. Wt: 224.21 g/mol
InChI Key: OICPZKQOBFEWAV-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-2-oxoethoxy)benzoate is an aromatic ester derivative characterized by a benzoate core substituted with a methoxy group and a 2-methoxy-2-oxoethoxy side chain. Its molecular formula is C₁₂H₁₄O₆, with an average molecular mass of 254.238 g/mol and a monoisotopic mass of 254.079038 g/mol . The compound’s structure includes a methyl ester at the benzoate’s carboxyl group, a methoxy group at the benzene ring’s 3-position, and a 2-methoxy-2-oxoethoxy group at the 2-position. This configuration confers unique physicochemical properties, such as moderate polarity and solubility in organic solvents like ethyl acetate and ethanol .

The compound is typically synthesized via multi-step esterification and coupling reactions. For example, similar derivatives are prepared by reacting substituted benzoic acids with hydroxylamine derivatives or through nucleophilic substitution of halogenated intermediates . Its applications span pharmaceutical intermediates, particularly in the development of histone deacetylase (HDAC) inhibitors and other bioactive molecules .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 3-(2-methoxy-2-oxoethoxy)benzoate

InChI

InChI=1S/C11H12O5/c1-14-10(12)7-16-9-5-3-4-8(6-9)11(13)15-2/h3-6H,7H2,1-2H3

InChI Key

OICPZKQOBFEWAV-UHFFFAOYSA-N

SMILES

COC(=O)COC1=CC=CC(=C1)C(=O)OC

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 3-(2-methoxy-2-oxoethoxy)benzoate, highlighting differences in molecular features, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
This compound C₁₂H₁₄O₆ 254.238 Benzoate core with 3-methoxy and 2-(2-methoxy-2-oxoethoxy) groups Pharmaceutical intermediates, HDAC ligand synthesis
Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate C₂₀H₁₆O₈ 384.340 Chromen-4-one ring linked via ethoxy group to benzoate Potential anticancer agents due to chromenone’s bioactivity
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Simpler ester with 2-methoxy substitution Flavoring agent, fragrance industry
Methyl 3-(2-methoxy-2-oxoethyl)benzoate C₁₁H₁₂O₄ 208.21 Ethyl ester instead of ethoxy linker Intermediate in organic synthesis
Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate C₁₂H₁₄O₆ 254.238 Structural isomer with substituents at 2- and 3-positions Specialty polymer synthesis, enzymatic catalysis studies

Key Comparative Insights :

Synthetic Routes: Ethyl 2-methoxybenzoate is synthesized via direct esterification, while this compound requires multi-step protocols involving coupling reagents (e.g., PTSA in benzene) and deprotection steps . Chromenone derivatives (e.g., ) often employ nucleophilic aromatic substitution or Mitsunobu reactions to attach ethoxy groups .

Physicochemical Properties :

  • Ethyl 2-methoxybenzoate’s lower molecular weight (180.20 g/mol) correlates with higher volatility, making it suitable for fragrance applications, whereas this compound’s higher mass (254.238 g/mol) enhances thermal stability for pharmaceutical use .
  • Solubility trends: Ethyl derivatives (e.g., ) are more lipophilic, while ethoxy-substituted benzoates exhibit moderate polarity, enabling solubility in polar aprotic solvents like DMSO .

Safety and Handling: this compound and its analogs require precautions such as avoiding skin/eye contact and inhalation, consistent with ester handling guidelines . Chromenone derivatives may pose additional risks due to reactive ketone groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Esterification of 3-Methoxy-2-Hydroxybenzoic Acid

The most widely documented method for synthesizing methyl 3-(2-methoxy-2-oxoethoxy)benzoate involves the esterification of 3-methoxy-2-hydroxybenzoic acid with methyl chloroacetate or methyl bromoacetate. This two-step process proceeds as follows:

  • Etherification :
    The hydroxyl group at the 2-position of 3-methoxy-2-hydroxybenzoic acid reacts with methyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically conducted in anhydrous acetone or dimethylformamide (DMF) at 60–80°C for 6–12 hours.

    $$
    \text{3-Methoxy-2-hydroxybenzoic acid} + \text{CH₃OCOCH₂Cl} \xrightarrow{\text{Base}} \text{3-Methoxy-2-(2-methoxy-2-oxoethoxy)benzoic acid}
    $$

  • Methyl Ester Formation :
    The intermediate carboxylic acid is subsequently esterified with methanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid) to yield the final product. This step is performed under reflux for 4–6 hours, achieving yields of 70–85%.

Key Parameters:
  • Temperature : 60–80°C for etherification; 65–70°C for esterification.
  • Catalysts : K₂CO₃ (2.5 equiv) for etherification; H₂SO₄ (0.1 equiv) for esterification.
  • Solvents : Acetone or DMF for etherification; methanol for esterification.

Single-Step Alkylation-Esterification

An alternative one-pot synthesis employs methyl bromoacetate as both an alkylating agent and ester precursor. In this method, 3-methoxy-2-hydroxybenzoic acid is treated with excess methyl bromoacetate (3.0 equiv) in the presence of K₂CO₃ and a catalytic amount of tetrabutylammonium bromide (TBAB). The reaction proceeds at 50°C for 8 hours, followed by neutralization and purification via column chromatography (silica gel, ethyl acetate/hexane). This route achieves a higher yield of 88–92% while reducing solvent waste.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and minimize side products. Key features include:

  • Residence Time : 10–15 minutes at 100°C.
  • Pressure : 5–10 bar to maintain solvent stability.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across multiple batches, reducing costs by 30–40%.
Process Optimization Data:
Parameter Value Impact on Yield
Temperature 100°C Maximizes kinetics
Catalyst Loading 5 wt% Amberlyst-15 Reduces byproducts
Solvent Ratio (DMF) 1:4 (substrate:DMF) Enhances solubility

Purification Techniques

Post-synthesis purification is critical for obtaining pharmaceutical-grade material. Industrial facilities utilize:

  • Distillation : Removes low-boiling-point impurities (e.g., excess methyl chloroacetate) at 80–100°C under reduced pressure (10–15 mmHg).
  • Recrystallization : The crude product is dissolved in hot ethanol (95%) and cooled to 4°C, achieving >99% purity.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Yield (%) Reaction Time (h) Cost (USD/kg)
Two-Step Esterification 70–85 10–18 120–150
One-Pot Alkylation 88–92 8 90–110
Continuous Flow 85–90 0.25 70–85

The one-pot alkylation method offers superior yield and cost efficiency, whereas continuous flow systems excel in throughput and solvent conservation.

Environmental Impact

  • Waste Generation : Two-step methods produce 1.5–2.0 kg of waste per kg of product, primarily from solvent recovery. Continuous flow systems reduce this to 0.3–0.5 kg.
  • Energy Consumption : Flow reactors consume 40% less energy due to shorter reaction times and integrated heat exchangers.

Challenges and Mitigation Strategies

Side Reactions

  • Hydrolysis of Esters : Prolonged exposure to moisture leads to hydrolysis of the methoxycarbonyl group. This is mitigated by using anhydrous solvents and molecular sieves.
  • Oxidative Degradation : The benzoate ring is susceptible to oxidation at high temperatures. Antioxidants such as BHT (butylated hydroxytoluene) are added during storage.

Scalability Issues

Transitioning from lab-scale to industrial production often faces challenges in mixing efficiency and heat dissipation. Computational fluid dynamics (CFD) modeling is employed to design reactors that ensure uniform temperature distribution and prevent hot spots.

Q & A

Q. What are the common synthetic routes for Methyl 3-(2-methoxy-2-oxoethoxy)benzoate?

  • Methodological Answer : The synthesis typically involves a two-step process: (i) Esterification : Reacting 3-hydroxybenzoic acid derivatives with methoxyacetyl chloride under basic conditions (e.g., using triethylamine as a base) to form the intermediate ester. (ii) Methylation : Protecting the carboxylic acid group via methyl ester formation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃). Similar multi-step syntheses are described in protocols for structurally related compounds, where esterification and deprotection steps are optimized for yield and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ ~3.8 ppm), ester carbonyl (δ ~170 ppm), and aromatic protons (δ ~6.5–7.5 ppm).
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C ether stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 285.0975 (calculated for C₁₂H₁₄O₆).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for refining crystal structures of similar esters .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :
  • Molecular Weight : 284.26 g/mol (calculated from IUPAC name).
  • Hydrogen Bonding : 2 hydrogen bond donors (ester and ether oxygens) and 7 acceptors, as inferred from related compounds in .
  • Rotatable Bonds : 8, contributing to conformational flexibility (critical for docking studies).

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Use coupling agents like DCC/DMAP for esterification to reduce side reactions.
  • Temperature Control : Maintain reactions at 0–5°C during methoxyacetyl chloride addition to minimize hydrolysis.
  • Purification : Employ flash chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol.
    highlights similar optimizations in PROTAC synthesis, where anhydrous conditions and stoichiometric precision improved yields .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer : this compound can serve as a linker moiety due to its:
  • Biocompatibility : Ester groups enhance solubility in aqueous buffers.
  • Stability : Resists premature hydrolysis under physiological pH.
    In , analogous esters were used to conjugate HDAC8 inhibitors to E3 ligase ligands, enabling targeted protein degradation .

Q. How can computational methods predict its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states and electron density maps.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO or THF) on reaction pathways.
    PubChem data () provides initial parameters for computational studies, such as optimized geometries and partial charges .

Q. What crystallographic challenges arise when resolving its structure, and how are they addressed?

  • Methodological Answer :
  • Twinned Crystals : Common due to flexible ether linkages. Use SHELXL’s TWIN command to refine twinned data .
  • Disorder Modeling : Apply restraints to methoxy groups using ISOR and SIMU instructions in SHELX.
    emphasizes the robustness of SHELX in handling complex small-molecule crystallography .

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